12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene
Overview
Description
Dinaphtho[1,2-b:2’,3’-d]furan is an organic compound with the molecular formula C20H12O It is a polycyclic aromatic compound consisting of two naphthalene units fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinaphtho[1,2-b:2’,3’-d]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-naphthol derivatives. The reaction conditions often include the use of oxidizing agents such as iodine or ferric chloride in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for Dinaphtho[1,2-b:2’,3’-d]furan are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Dinaphtho[1,2-b:2’,3’-d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the furan ring to a dihydrofuran ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrofuran derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Dinaphtho[1,2-b:2’,3’-d]furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its ability to modulate cell proliferation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Dinaphtho[1,2-b:2’,3’-d]furan involves its interaction with specific molecular targets and pathways. For instance, it can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities. These interactions can modulate various cellular processes, including cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
- Dinaphtho[1,2-b:1’,2’-d]furan
- Dinaphtho[2,1-b:2’,3’-d]furan
- Dinaphtho[2,1-b:1’,2’-d]furan
Uniqueness
Dinaphtho[1,2-b:2’,3’-d]furan is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c1-2-7-15-12-19-18(11-14(15)6-1)17-10-9-13-5-3-4-8-16(13)20(17)21-19/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFMGNUTUKSEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=CC5=CC=CC=C5C=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610657 | |
Record name | Dinaphtho[1,2-b:2',3'-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239-90-7 | |
Record name | Dinaphtho[1,2-b:2',3'-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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